

Technical Support Center: Troubleshooting Corrosion in **Sulfolane** Extraction Units

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Compound of Interest

Compound Name: Sulfolane

Cat. No.: B150427

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This technical support guide is designed for researchers, scientists, and drug development professionals utilizing **sulfolane** extraction units. It provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating corrosion-related issues. By understanding the root causes and implementing the strategies outlined below, you can ensure the integrity of your equipment and the reliability of your experimental results.

Introduction to Sulfolane and Corrosion Risks

Sulfolane is a highly effective and versatile polar aprotic solvent, widely used for its high selectivity in liquid-liquid and liquid-vapor extraction processes, such as the separation of aromatic hydrocarbons (Benzene, Toluene, Xylene - BTX) from non-aromatic compounds.[1][2] Under ideal operating conditions, pure **sulfolane** is thermally stable and not corrosive to steel.[1][3][4] However, the integrity of **sulfolane** extraction units can be compromised by corrosion, not from the solvent itself, but from its degradation byproducts.[2][4][5]

Corrosion in these units is a significant concern as it can lead to equipment failure, process inefficiencies, and potential environmental leaks.[4][6] Understanding the factors that contribute to **sulfolane** degradation is the first step in effective corrosion management.

Core Corrosion Mechanisms

The primary drivers of corrosion in **sulfolane** units are the acidic byproducts formed during solvent degradation.[6][7] This degradation is primarily initiated and accelerated by three key

factors: high temperatures, the presence of oxygen, and contamination with water and chlorides.[1][7][8]

1. High-Temperature Decomposition:

At temperatures exceeding its thermal stability limit (approximately 220°C or 430°F), **sulfolane** begins to decompose, forming sulfur dioxide (SO₂) and polymeric materials.[2][5] In the presence of water, SO₂ can form sulfurous acid (H₂SO₃), which is corrosive to carbon and stainless steel.[1][3][6]

2. Oxidation:

The presence of oxygen, even in trace amounts, significantly accelerates the degradation of **sulfolane**, especially at elevated temperatures.[1][8][9] This oxidative decomposition leads to the formation of various acidic compounds, including sulfuric acid and sulfonic acids, which are highly corrosive.[6][10]

3. Hydrolysis and Contaminants:

Water not only facilitates the formation of acids from SO₂ but can also directly contribute to the hydrolysis of **sulfolane**, particularly at high temperatures.[6] The presence of chlorides is another major concern, as they can lead to localized corrosion, such as pitting and stress corrosion cracking, especially in stainless steel components.[1][3][6]

Troubleshooting Guides (Q&A Format)

This section addresses specific corrosion-related problems you may encounter in your **sulfolane** extraction unit.

Question 1: We are observing a sudden drop in the pH of our recycled sulfolane and an increase in equipment corrosion rates. What are the likely causes and how should we investigate?

Answer:

A sudden decrease in pH is a strong indicator of accelerated **sulfolane** degradation and the formation of acidic byproducts. The primary suspects are oxygen ingress and temperature excursions.

Immediate Investigative Steps:

- **Verify Operating Temperatures:** Confirm that the operating temperatures in all sections of the unit, especially the stripper reboiler, are within the recommended limits (typically below 180°C to avoid rapid degradation).[8] High skin temperatures in heat exchangers can create localized hotspots for **sulfolane** decomposition.
- **Check for Oxygen Ingress:** Oxygen is a critical accelerator of **sulfolane** degradation.[8]
 - **Feed and Storage Tanks:** Ensure proper nitrogen blanketing of all feed and solvent storage tanks to prevent oxygen contamination.[8]
 - **Vacuum Systems:** Inspect vacuum systems for leaks, as these are common points of air ingress.[8]
 - **Pump Seals and Flanges:** Check for any leaks in pump seals, flanges, and other equipment connections.
- **Analyze the Solvent:**
 - **Acid Number:** A significant increase in the acid number of the solvent confirms the presence of acidic degradation products.
 - **Water Content:** Elevated water levels can exacerbate corrosion.[1][11][12] Check for potential sources of water ingress, such as leaking heat exchangers.
 - **Chloride Content:** High chloride levels can lead to severe localized corrosion.[1][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a sudden drop in **sulfolane** pH.

Corrective Actions:

- **Reduce Temperatures:** If temperatures are high, take immediate steps to reduce them to within the safe operating envelope.
- **Eliminate Oxygen Ingress:** Once identified, repair any leaks in the system.
- **Solvent Purification:** If the solvent is heavily contaminated with acids and chlorides, consider purification using methods like anion-exchange resins or distillation to remove these corrosive species.[3]

Question 2: We have identified pitting corrosion on our stainless steel heat exchanger tubes. What is the most likely cause, and what are our mitigation options?

Answer:

Pitting corrosion in stainless steel components within a **sulfolane** unit is most commonly caused by the presence of chlorides.[6] Chlorides break down the passive protective layer on stainless steel, leading to localized and often rapid corrosion.

Root Cause Analysis:

- **Source of Chlorides:** The primary sources of chloride contamination are typically the feedstock or makeup water.[6][8] Leaks in water-cooled heat exchangers can also introduce chlorides into the system.
- **Material Susceptibility:** Austenitic stainless steels (e.g., 304L, 316L) are particularly susceptible to chloride-induced pitting and stress corrosion cracking.[6]

Mitigation Strategies:

- **Feedstock Treatment:** If the feedstock is the source of chlorides, consider implementing an upstream chloride guard bed, such as activated alumina, to remove them before they enter the **sulfolane** unit.[8]
- **Material Upgrade:** For critical equipment experiencing severe pitting, upgrading the material to a more corrosion-resistant alloy is a long-term solution. Duplex stainless steels or nickel-based alloys offer significantly better resistance to chloride attack.[7]

- Process Control:
 - Maintain low chloride levels in the circulating **sulfolane** through regular monitoring and purification.
 - Ensure the integrity of water-cooled heat exchangers to prevent leaks.

Question 3: Our carbon steel piping is showing signs of thinning, particularly in high-velocity areas like pump impellers and pipe elbows. What type of corrosion is this, and how can we address it?

Answer:

The observed metal loss in high-velocity areas points to erosion-corrosion. This is a mechanism where the protective surface films are stripped away by the flowing fluid, exposing fresh metal to the corrosive environment, which then corrodes at an accelerated rate. In **sulfolane** units, this is often due to the presence of acidic degradation products in the solvent. [\[7\]](#)

Causative Factors:

- Acidic Solvent: The primary cause is the corrosivity of the **sulfolane** due to degradation.
- High Velocity: The mechanical force of the flowing fluid accelerates the corrosion process.
- Particulates: The presence of corrosion byproducts or other solid particles in the solvent can further enhance the erosive effect.[\[8\]](#)

Addressing Erosion-Corrosion:

- Control Solvent Corrosivity: The most effective approach is to address the root cause of the acidic solvent by controlling temperature and eliminating oxygen ingress, as detailed in Question 1.
- Solvent Filtration: Implementing a continuous filtration system with fine-particle removal (e.g., 0.5-micron cartridges) can help reduce the erosive impact of particulates.[\[8\]](#)

- **Material Selection:** In areas of high velocity, consider upgrading to materials with better erosion-corrosion resistance.
- **Inspection and Maintenance:** Regularly inspect high-risk areas during shutdowns to monitor the rate of metal loss and plan for necessary repairs or replacements.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal operating parameters to minimize corrosion in a **sulfolane** unit?

A1: While specific parameters can vary by process design, general guidelines include:

- **Temperature:** Keep the bulk solvent temperature below 350°F (177°C).[8] Stripper bottom temperatures should not exceed 180°C.[8]
- **Oxygen:** Maintain oxygen levels in the feed to a minimum, ideally less than 1 ppm.[8]
- **Water:** While some water is often necessary for the process, concentrations above 3% can accelerate **sulfolane** degradation.[1]
- **Chlorides:** Keep chloride levels as low as possible, as even ppm levels can initiate pitting in stainless steels.

Q2: What materials of construction are recommended for **sulfolane** service?

A2:

- **Carbon Steel:** Generally suitable for many components where temperatures and contaminant levels are well-controlled.
- **Austenitic Stainless Steels (e.g., 304L, 316L):** Offer better corrosion resistance than carbon steel but are susceptible to chloride pitting and stress corrosion cracking.[1][6]
- **Duplex Stainless Steels:** Provide superior resistance to chloride-induced corrosion and are a good option for upgrading critical equipment.[7]
- **Nickel-Based Alloys:** Offer the highest level of corrosion resistance and are suitable for the most severe service conditions.

Q3: How often should we monitor our **sulfolane** solvent quality?

A3: The frequency of monitoring depends on the specific process and any history of corrosion issues. However, a good starting point is:

- pH and Acid Number: Weekly or bi-weekly to catch any rapid changes indicating degradation.
- Water and Chloride Content: Monthly, or more frequently if there is a suspected leak or contamination source.

Q4: Are there any alternatives to **sulfolane** that are less prone to causing corrosion?

A4: While **sulfolane** is a widely used and effective solvent, research into alternative "green solvents" like ionic liquids is ongoing.[13] These are being explored for their potential to offer similar or better performance with improved stability and lower corrosion potential. However, for existing units, the focus should be on proper process control and maintenance to manage corrosion with **sulfolane**.

Data Summary Table

Parameter	Recommended Limit	Potential Corrosion Impact if Exceeded
Operating Temperature	< 180°C (Stripper Bottom)	Accelerated sulfolane degradation, formation of acidic byproducts.[8]
Oxygen Concentration	< 1 ppm in feed	Significantly accelerates oxidative degradation of sulfolane.[8]
Water Content	< 3% by volume	Promotes hydrolysis and acid formation.[1]
Chloride Concentration	As low as possible	Pitting and stress corrosion cracking of stainless steels.[1] [6]

Experimental Protocols

Protocol 1: Determination of Sulfolane Acid Number

Objective: To quantify the concentration of acidic degradation products in the **sulfolane** solvent.

Methodology:

- Sample Collection: Obtain a representative sample of the circulating **sulfolane** from a designated sample point.
- Titration Setup:
 - Accurately weigh a known amount of the **sulfolane** sample into a titration flask.
 - Dissolve the sample in a suitable solvent mixture (e.g., toluene and isopropanol with a small amount of water).
 - Add a few drops of a suitable indicator (e.g., p-Naphtholbenzein).
- Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) in isopropanol until the endpoint is reached (indicated by a color change).
- Calculation: The acid number, typically expressed in mg KOH/g of sample, is calculated based on the volume of titrant used and the weight of the sample.

Interpretation: A rising trend in the acid number over time indicates ongoing **sulfolane** degradation and an increased risk of acidic corrosion.

Protocol 2: Chloride Content Analysis

Objective: To determine the concentration of chloride ions in the **sulfolane** solvent.

Methodology:

- Sample Preparation: A sample of the **sulfolane** is typically combusted in an oxygen-rich atmosphere. The resulting gases are absorbed into an aqueous solution.

- Analysis: The chloride concentration in the absorbing solution is then determined using an appropriate analytical technique, such as ion chromatography or potentiometric titration with silver nitrate.

Interpretation: Chloride levels above the recommended limits for the materials of construction indicate a high risk of localized corrosion.

Visual Diagrams

Caption: Key factors leading to **sulfolane** degradation and subsequent corrosion.

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